molecular formula C7H13ClF3NO B13106613 2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride

2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride

Cat. No.: B13106613
M. Wt: 219.63 g/mol
InChI Key: NRUJIHLLNKDIAZ-UHFFFAOYSA-N
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Description

2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride: is a chemical compound with the following IUPAC name: 4-(1-amino-2-fluoroethyl)benzonitrile hydrochloride . Its molecular formula is C₉H₉FN₂·HCl , and it has a molecular weight of approximately 200.64 g/mol . This compound belongs to the class of benzonitrile derivatives.

Preparation Methods

Synthetic Routes:: The synthetic preparation of 2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride involves several steps. One common route includes the following reactions:

    Fluorination: Introduction of fluorine atoms at specific positions.

    Amination: Conversion of a precursor compound to the amino derivative.

    Hydrochlorination: Formation of the hydrochloride salt.

Industrial Production:: Industrial-scale production methods for this compound may involve optimized synthetic routes, purification, and isolation processes. specific details regarding large-scale production are proprietary and may not be publicly available.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Reduction: Reduction reactions can modify the amino or nitrile group.

    Substitution: Substitution reactions may occur at the fluorine or amino group.

Common Reagents and Conditions::

    Fluorinating Agents: Examples include hydrogen fluoride (HF) or fluorinating reagents like Selectfluor.

    Aminating Agents: Amines (e.g., ammonia, primary amines) can introduce the amino group.

    Hydrochloric Acid (HCl): Used for hydrochlorination.

Major Products:: The major products depend on the specific reaction conditions and regioselectivity. Potential products include fluorinated cyclopentanols, amino derivatives, and their hydrochloride salts.

Scientific Research Applications

Chemistry::

    Building Block: It serves as a building block for more complex molecules due to its unique fluorinated and amino functionalities.

    Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

Biology and Medicine::

    Fluorinated Compounds in Imaging: Fluorinated compounds are used in positron emission tomography (PET) imaging.

    Amino Derivatives in Drug Design: Amino-containing compounds play a crucial role in drug design.

Industry::

    Fine Chemicals: Used in the synthesis of specialty chemicals.

Mechanism of Action

The specific mechanism of action for 2-(1-Amino-2-fluoroethyl)-4,4-difluorocyclopentanol hydrochloride remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.

Properties

Molecular Formula

C7H13ClF3NO

Molecular Weight

219.63 g/mol

IUPAC Name

2-(1-amino-2-fluoroethyl)-4,4-difluorocyclopentan-1-ol;hydrochloride

InChI

InChI=1S/C7H12F3NO.ClH/c8-3-5(11)4-1-7(9,10)2-6(4)12;/h4-6,12H,1-3,11H2;1H

InChI Key

NRUJIHLLNKDIAZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CC1(F)F)O)C(CF)N.Cl

Origin of Product

United States

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